(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 219323-14-5
VCID: VC8398108
InChI: InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
SMILES: CC1(CNCC1NC(=O)OC(C)(C)C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

CAS No.: 219323-14-5

Cat. No.: VC8398108

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester - 219323-14-5

Specification

CAS No. 219323-14-5
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Standard InChI Key SRIANBFFCCZBBZ-MRVPVSSYSA-N
Isomeric SMILES CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C
SMILES CC1(CNCC1NC(=O)OC(C)(C)C)C
Canonical SMILES CC1(CNCC1NC(=O)OC(C)(C)C)C

Introduction

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chiral compound with a specific stereochemistry at the 3-position of the pyrrolidine ring. This compound belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are widely used in organic synthesis as protecting groups for amines due to their ease of installation and removal under mild conditions.

Synthesis and Applications

The synthesis of (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of (S)-4,4-dimethylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane or tetrahydrofuran. This reaction is facilitated by a base such as triethylamine.

Applications:

  • Protecting Group: In organic synthesis, carbamates like this compound are used to protect amino groups, allowing chemists to perform reactions on other parts of the molecule without interference from the amine.

  • Pharmaceutical Intermediates: Chiral carbamates can serve as intermediates in the synthesis of pharmaceuticals, where stereochemistry is crucial for biological activity.

Safety and Handling

Given the general properties of carbamates, handling (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester requires caution. It is advisable to wear protective clothing, including gloves and eye protection, and to avoid ingestion or inhalation. In case of exposure, follow standard protocols for chemical spills and contact a medical professional if necessary.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl esterC11H22N2O2214.30 g/molNot listed
(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl esterC11H22N2O2214.31 g/mol219323-15-6
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (racemic)C11H22N2O2214.3 g/mol145724-15-8

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